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Compound of Interest

Compound Name: Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-(pyrimidin-4-YL)acetate is a valuable heterocyclic building block in medicinal

chemistry and drug development. The pyrimidine scaffold is a core component of numerous

biologically active compounds, including kinase inhibitors and antiviral agents. This document

provides detailed application notes, proposed reaction protocols for the synthesis of Methyl 2-
(pyrimidin-4-YL)acetate, and its utility in the development of targeted therapeutics.

Physicochemical Properties
Basic physicochemical properties of Methyl 2-(pyrimidin-4-YL)acetate are summarized below.

Property Value Source

Molecular Formula C₇H₈N₂O₂ PubChem

Molecular Weight 152.15 g/mol PubChem

CAS Number 863032-29-5 PubChem

Appearance Not specified (likely a solid) -

Solubility Not specified -
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Applications in Drug Development
The pyrimidine nucleus is a key pharmacophore in a wide range of therapeutic agents. Methyl
2-(pyrimidin-4-YL)acetate serves as a versatile intermediate for the synthesis of more

complex molecules targeting various disease pathways.

Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due

to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase

domain. Derivatives of Methyl 2-(pyrimidin-4-YL)acetate can be elaborated to target specific

kinases implicated in cancer and inflammatory diseases.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-

mediated immune responses. Dysregulation of this pathway is associated with autoimmune

diseases and myeloproliferative neoplasms. Pyrimidine-based molecules are effective JAK

inhibitors.[1][2][3][4]

BCR-ABL Inhibitors: The BCR-ABL fusion protein is a constitutively active tyrosine kinase

that drives chronic myeloid leukemia (CML). Pyrimidine-containing compounds have been

successfully developed as BCR-ABL inhibitors.[5][6][7][8]

Antiviral Agents
Pyrimidine derivatives are fundamental components of many antiviral drugs, including those

targeting HIV.

HIV Protease Inhibitors: HIV protease is an essential enzyme for viral maturation, making it a

prime target for antiviral therapy. The pyrimidine scaffold can be incorporated into non-

peptidic protease inhibitors to enhance their pharmacokinetic properties.[9][10][11][12][13]

Experimental Protocols
While a specific, detailed published synthesis for Methyl 2-(pyrimidin-4-YL)acetate is not

readily available, the following protocols are proposed based on established synthetic

methodologies for analogous pyrimidine derivatives.
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Protocol 1: Proposed Synthesis from a Pyrimidinol
Derivative
This protocol is adapted from the synthesis of structurally similar methyl 2-(pyrimidin-4-

yloxy)acetate derivatives.[14] It involves the O-alkylation of a pyrimidinol with methyl

chloroacetate.

Reaction Scheme:

4-Hydroxypyrimidine

Methyl 2-(pyrimidin-4-yloxy)acetate

NaH, DMF

Methyl Chloroacetate

Click to download full resolution via product page

A proposed reaction scheme for the synthesis of a Methyl 2-(pyrimidin-4-yloxy)acetate

derivative.

Materials:

4-Hydroxypyrimidine

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Methyl chloroacetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate
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Hexanes

Procedure:

To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq)

portion-wise at 0 °C under an inert atmosphere.

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford the desired product.

Quantitative Data (Hypothetical, based on similar reactions):

Parameter Value

Yield 60-80%

Reaction Time 12-18 hours

Purification Column Chromatography
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Protocol 2: Proposed Synthesis via Condensation
Reaction
This protocol is a generalized approach for pyrimidine synthesis involving the condensation of

a three-carbon component with an amidine. This method is adapted from the synthesis of Ethyl

2-Methyl-6-oxypyrimidine-5-acetate.

Reaction Scheme:

Formamidine

Methyl 2-(pyrimidin-4-YL)acetate

NaOEt, EtOH

Methyl 3-oxo-4,4-dimethoxybutanoate

Click to download full resolution via product page

A proposed condensation reaction for the synthesis of Methyl 2-(pyrimidin-4-YL)acetate.

Materials:

Formamidine hydrochloride

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Methyl 3-oxo-4,4-dimethoxybutanoate (or a similar β-ketoester derivative)

Dilute hydrochloric acid

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:
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Prepare a solution of sodium ethoxide in anhydrous ethanol.

Add formamidine hydrochloride to the ethanolic sodium ethoxide solution and stir for 30

minutes at room temperature.

To this mixture, add a solution of methyl 3-oxo-4,4-dimethoxybutanoate (1.0 eq) in

anhydrous ethanol dropwise.

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with dilute

hydrochloric acid.

Remove the ethanol under reduced pressure.

Extract the residue with ethyl acetate (3 x).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by recrystallization or column chromatography to yield the target

compound.

Quantitative Data (Hypothetical, based on similar reactions):

Parameter Value

Yield 40-60%

Reaction Time 6-12 hours

Purification Recrystallization or Column Chromatography

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of pyrimidine-based kinase inhibitors in

cellular signaling and a typical workflow for their development.
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Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.
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A typical workflow for the development of pyrimidine-based kinase inhibitors.

Conclusion
Methyl 2-(pyrimidin-4-YL)acetate is a key synthetic intermediate with significant potential in

the discovery of novel therapeutics, particularly in the areas of oncology and virology. The

provided protocols, although proposed, are based on robust and well-established synthetic

transformations for pyrimidine derivatives. Further optimization and exploration of these routes

will facilitate the generation of diverse compound libraries for screening and lead optimization,

ultimately contributing to the development of new and effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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